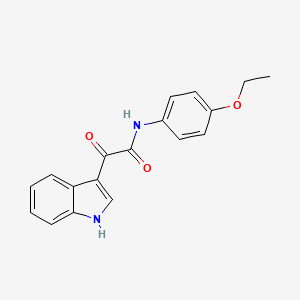

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUOBAWYSWANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245767 | |

| Record name | N-(4-Ethoxyphenyl)-α-oxo-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313375-95-0 | |

| Record name | N-(4-Ethoxyphenyl)-α-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313375-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxyphenyl)-α-oxo-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

| LogP | 3.285 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 54.48 Ų |

This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals, contributing to its biological activity.

Research indicates that indole derivatives like this compound exhibit various mechanisms of action:

- Anti-inflammatory Activity : Indole derivatives have been studied for their potential to inhibit inflammatory pathways. The presence of the oxoacetamide group may enhance interactions with inflammatory mediators.

- Anticancer Properties : Compounds with indole structures have shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting tumor growth. The specific substitution pattern in this compound may influence its efficacy against different cancer types.

- Neuroprotective Effects : Some studies suggest that indole derivatives can interact with the translocator protein (TSPO), which is involved in neuroinflammation and neurodegenerative diseases. This interaction may provide insights into potential treatments for conditions like Alzheimer's and Parkinson's disease.

Research Findings

Several studies have investigated the biological activities of related indole compounds, providing a comparative framework for understanding the potential effects of this compound:

Case Studies and Comparative Analysis

- Anti-inflammatory Activity :

- Anticancer Activity :

- Neuroprotective Potential :

Summary of Biological Activities

The following table summarizes the potential biological activities associated with this compound based on existing literature:

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its pharmacological activities , which include:

- Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation through inhibition of specific pathways involved in inflammatory responses.

- Analgesic Effects : Research indicates that it may alleviate pain by interacting with pain receptors or modulating pain pathways.

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells and may have anti-angiogenic properties, making it a candidate for cancer therapy .

Biological Research

This compound serves as a valuable tool in biological studies, particularly for:

- Studying Biological Pathways : It is used to investigate the role of indole derivatives in various biological processes, including cell signaling and metabolic pathways.

- Chemical Biology Applications : this compound acts as a probe to understand interactions between indole derivatives and biological macromolecules such as proteins and nucleic acids .

Industrial Applications

In industrial settings, this compound may be utilized for:

- Synthesis of Complex Organic Molecules : It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.

Case Study 1: Anti-Cancer Properties

A study focused on the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In a separate investigation, the anti-inflammatory properties of the compound were assessed using animal models of inflammation. Results indicated that treatment with this compound led to a marked decrease in inflammatory markers, suggesting its efficacy in managing inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impact

The biological activity of 2-(indol-3-yl)-2-oxoacetamides is highly dependent on substituents at the indole ring and the N-acetamide position. Below is a comparative analysis of key analogs:

Adamantane-Substituted Derivatives

- Example Compounds :

- Key Features :

- Substituents : Bulky adamantane group at the indole C2 position; diverse N-substituents (e.g., methoxyphenyl, trifluoromethylphenyl).

- Activity :

- IC50 of 10.56 ± 1.14 µM against HepG2 liver cancer cells .

- Caspase-8 and caspase-3 activation, inducing apoptosis via PARP cleavage .

Antimicrobial Indole Derivatives

- Example Compound : 8,9-Dihydrocoscinamide B (N-(2-(1H-indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) .

- Key Features: Substituents: Ethylindole group at the N-position. Activity: Antimicrobial activity against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) . Advantages: Broad-spectrum activity without cytotoxicity in mammalian cells.

Microtubule-Targeting Agents

- Example Compound : D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) .

- Key Features: Substituents: Chlorobenzyl at indole N1; pyridinyl at the acetamide N-position. Activity: Microtubule destabilization, overcoming multidrug resistance (MDR) in cancer cells .

Ethoxyphenyl-Substituted Target Compound

- Hypothetical Advantages :

- Potential Limitations: Reduced potency if bulky groups (e.g., adamantane) are critical for target binding.

Key Research Findings and Gaps

Adamantane vs. Ethoxyphenyl : Adamantane derivatives show potent anticancer activity but face synthetic challenges. The ethoxyphenyl group may offer metabolic advantages but requires activity testing .

Antimicrobial Potential: Indole-oxoacetamides with ethyl or benzyl groups (e.g., 8,9-dihydrocoscinamide B) highlight the scaffold’s versatility for antimicrobial development .

Neurotoxicity Avoidance : Compounds like D-24851 demonstrate that strategic substituents (e.g., chlorobenzyl) can retain efficacy without neurotoxic effects .

Q & A

Basic: What are the common synthetic routes for N-(4-ethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

Answer:

The synthesis typically involves coupling indole derivatives with oxoacetamide precursors. Key steps include:

- Reacting 3-indolylglyoxylic acid derivatives with 4-ethoxyaniline under anhydrous conditions.

- Using coupling agents (e.g., carbodiimides) to facilitate amide bond formation.

- Purification via column chromatography or recrystallization to isolate the product.

Reaction progress is monitored by thin-layer chromatography (TLC), and yields are optimized by controlling temperature and solvent polarity .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control: Maintaining 0–5°C during coupling reduces side reactions.

- Stoichiometry: A 1.2:1 molar ratio of indole derivative to aniline minimizes unreacted starting material.

- Inert atmosphere: Argon or nitrogen prevents oxidation of sensitive intermediates .

Basic: Which analytical techniques confirm the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify proton environments and carbon frameworks.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight ([M+H]+ expected at m/z 337.12).

- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- X-ray crystallography: SHELXL refines crystal structures to resolve atomic positions .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Cross-validation: Compare NMR data with computational predictions (e.g., DFT calculations).

- Crystallographic refinement: Use SHELXL to resolve ambiguities in electron density maps.

- Isotopic labeling: 15N or 13C labeling clarifies overlapping signals in complex spectra .

Advanced: What structural features influence the compound’s biological activity?

Answer:

Key pharmacophores include:

- Indole ring: Facilitates π-π stacking with hydrophobic protein pockets.

- 4-Ethoxyphenyl group: Enhances lipophilicity and membrane permeability.

- Oxoacetamide linker: Stabilizes hydrogen bonding with target residues.

Modifying the ethoxy group to fluorine (as in N-(4-fluorobenzyl) analogs) alters binding affinity .

Basic: What in vitro assays evaluate its potential therapeutic activity?

Answer:

- Enzyme inhibition assays: Measure IC50 against kinases or proteases.

- Receptor binding studies: Use radiolabeled ligands (e.g., [3H]-CP55940 for cannabinoid receptors).

- Cytotoxicity screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How do structural analogs compare in efficacy and selectivity?

Answer:

Analog activity depends on electronic and steric effects of substituents .

Advanced: What computational methods predict physicochemical properties?

Answer:

- Density Functional Theory (DFT): Calculates dipole moments and HOMO/LUMO energies.

- Molecular docking (AutoDock Vina): Predicts binding modes with protein targets.

- ADMET prediction tools (e.g., SwissADME): Estimate logP, solubility, and bioavailability .

Basic: What are the challenges in scaling up synthesis?

Answer:

- Purification bottlenecks: Column chromatography is inefficient for large batches; switch to recrystallization.

- Side reactions: Scale-dependent exothermicity requires precise temperature control.

- Cost optimization: Replace expensive coupling agents (e.g., HATU) with EDC/HOBt .

Advanced: How can metabolic stability be assessed for drug development?

Answer:

- Liver microsome assays: Incubate with CYP450 enzymes to identify metabolic hotspots.

- LC-MS/MS analysis: Quantify parent compound and metabolites over time.

- Structural modifications: Introduce electron-withdrawing groups (e.g., -CF3) to slow oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.